molecular formula C8H14N2O4S2 B14188384 5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole CAS No. 922505-07-5

5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole

Cat. No.: B14188384
CAS No.: 922505-07-5
M. Wt: 266.3 g/mol
InChI Key: XIGHEKBRFINRTK-UHFFFAOYSA-N
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Description

5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyethanesulfonyl group and a propan-2-yloxy group attached to the thiadiazole ring

Preparation Methods

The synthesis of 5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Methoxyethanesulfonyl Group: The methoxyethanesulfonyl group can be introduced through sulfonation reactions using reagents like methanesulfonyl chloride in the presence of a base.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached via etherification reactions using reagents like isopropyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    5-(2-Hydroxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole: This compound has a hydroxyethanesulfonyl group instead of a methoxyethanesulfonyl group, which may affect its reactivity and biological activity.

    5-(2-Methoxyethanesulfonyl)-3-[(methyl)oxy]-1,2,4-thiadiazole: This compound has a methyloxy group instead of a propan-2-yloxy group, which may influence its solubility and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

922505-07-5

Molecular Formula

C8H14N2O4S2

Molecular Weight

266.3 g/mol

IUPAC Name

5-(2-methoxyethylsulfonyl)-3-propan-2-yloxy-1,2,4-thiadiazole

InChI

InChI=1S/C8H14N2O4S2/c1-6(2)14-7-9-8(15-10-7)16(11,12)5-4-13-3/h6H,4-5H2,1-3H3

InChI Key

XIGHEKBRFINRTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NSC(=N1)S(=O)(=O)CCOC

Origin of Product

United States

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